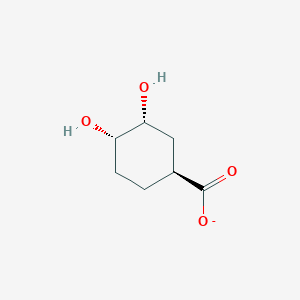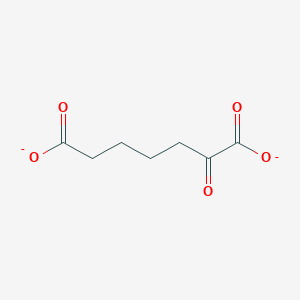
alpha-Ketopimelate
Vue d'ensemble
Description
2-oxopimelate(2-) is an oxo dicarboxylate obtained by deprotonation of both carboxy groups of 2-oxopimelic acid; major structure at pH 7.3. It derives from a pimelate(2-). It is a conjugate base of a 2-oxopimelic acid.
Applications De Recherche Scientifique
Enzymatic Reactions and Metabolic Pathways
- Alpha-Ketopimelate is involved in enzymatic reactions, such as the one catalyzed by meso-alpha,epsilon-diaminopimelate D-dehydrogenase, which is found in several bacteria. This enzyme reacts with meso-alpha,epsilon-diaminopimelate to produce alpha-amino-epsilon-ketopimelate, a process relevant in bacterial metabolism (Misono, Togawa, Yamamoto, & Soda, 1979).
Role in Methanogenic Archaebacteria
- This compound has a unique distribution in methanogenic archaebacteria, as identified through gas chromatographic-mass spectrometric analysis. It is formed from alpha-ketoglutarate by chain elongation and serves as a biosynthetic precursor in these bacteria, demonstrating its significant role in their metabolic pathways (White, 1989).
Biosynthesis of Nonproteinogenic Amino Acids
- In the biosynthesis of nonproteinogenic amino acids like cyclopentenylglycine found in certain Flacourtiaceae, this compound acts as a precursor. This pathway provides insights into the synthesis of unique amino acids in plants (Tober & Spener, 1982).
Biochemical Studies on Enzymes
- Detailed studies on enzymes like meso-alpha,epsilon-diaminopimelate D-dehydrogenase also highlight the importance of this compound. These studies contribute to understanding enzyme kinetics, specificity, and reaction mechanisms, which are crucial in microbiology and biochemistry research (Misono & Soda, 1980).
Propriétés
Formule moléculaire |
C7H8O5-2 |
|---|---|
Poids moléculaire |
172.13 g/mol |
Nom IUPAC |
2-oxoheptanedioate |
InChI |
InChI=1S/C7H10O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-4H2,(H,9,10)(H,11,12)/p-2 |
Clé InChI |
HABHUTWTLGRDDU-UHFFFAOYSA-L |
SMILES canonique |
C(CCC(=O)[O-])CC(=O)C(=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4S,6S,9E,13R,14R)-13-hydroxy-4,9,13-trimethyl-17-methylidene-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one](/img/structure/B1259718.png)
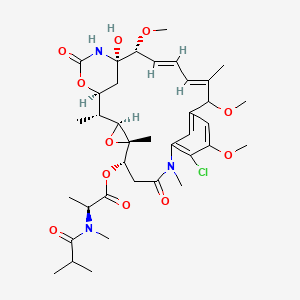

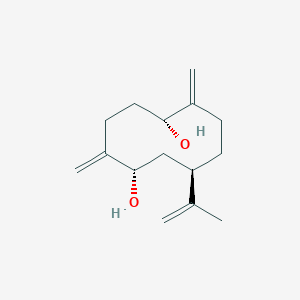

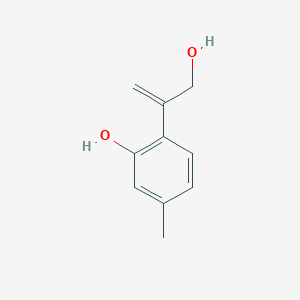

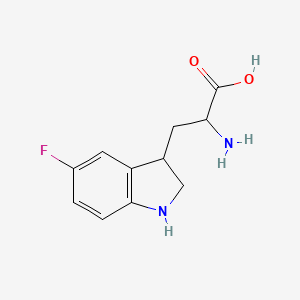
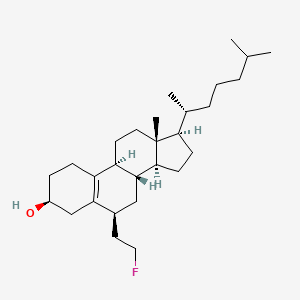
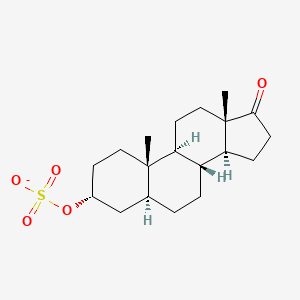
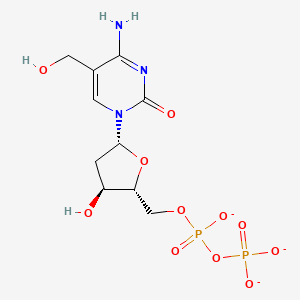
![(8S,9S,10R,13R,14R,17S)-17-acetyl-7,14-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1259738.png)
